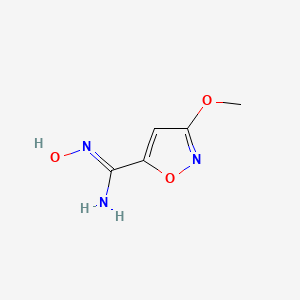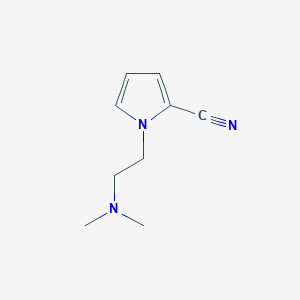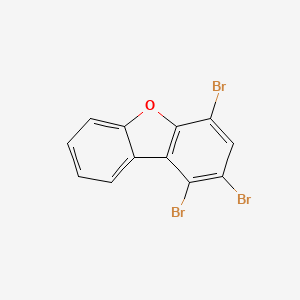
N-hydroxy-3-methoxyisoxazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-3-methoxyisoxazole-5-carboximidamide is a chemical compound with a unique structure that includes an isoxazole ring, a hydroxyl group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-methoxyisoxazole-5-carboximidamide typically involves the reaction of 3-methoxyisoxazole with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-methoxyisoxazole, hydroxylamine, carboximidamide precursor.
Reaction Conditions: Solvent (ethanol or methanol), heating (60-80°C), reaction time (4-6 hours).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-methoxyisoxazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-hydroxy-3-methoxyisoxazole-5-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-3-methoxyisoxazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboximidamide groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-5-methylisoxazole-3-carboximidamide
- N-hydroxy-3-methylisoxazole-5-carboximidamide
- N-hydroxy-4-methoxyisoxazole-5-carboximidamide
Uniqueness
N-hydroxy-3-methoxyisoxazole-5-carboximidamide is unique due to the presence of both a methoxy group and a carboximidamide group on the isoxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N'-hydroxy-3-methoxy-1,2-oxazole-5-carboximidamide |
InChI |
InChI=1S/C5H7N3O3/c1-10-4-2-3(11-8-4)5(6)7-9/h2,9H,1H3,(H2,6,7) |
InChI Key |
GKRAJOXAOPUXKH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NOC(=C1)/C(=N/O)/N |
Canonical SMILES |
COC1=NOC(=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)


![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)

![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)

![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)


![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
